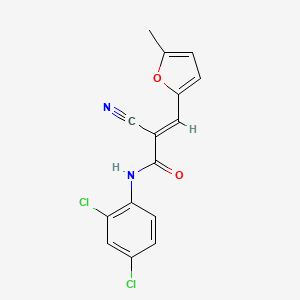![molecular formula C15H12N4O3S B11654229 4-[(2E)-2-(8-Oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonamide CAS No. 16588-39-9](/img/structure/B11654229.png)
4-[(2E)-2-(8-Oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-: is a complex organic compound with the molecular formula C15H12N4O3S and a molecular weight of 328.346 g/mol This compound is characterized by the presence of a benzenesulfonamide group linked to a quinoline moiety through a diazenyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- typically involves the following steps :
Diazotization: The process begins with the diazotization of 8-hydroxyquinoline. This involves treating 8-hydroxyquinoline with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with sulfanilamide under controlled conditions to form the desired compound. The reaction is usually carried out in an acidic medium to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- can undergo oxidation reactions, typically involving the hydroxyl group on the quinoline ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also undergo reduction reactions, particularly targeting the diazenyl bridge. Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions can occur on the benzenesulfonamide moiety, where various substituents can replace the hydrogen atoms. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a catalyst, mild conditions.
Substitution: Halogens, alkylating agents, varying conditions depending on the substituent.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with oxidized hydroxyl groups.
Reduction: Formation of amine derivatives by reducing the diazenyl bridge.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic compounds.
- Employed in the study of azo compounds and their properties.
Biology:
- Investigated for its potential as a biological stain due to its azo linkage.
- Studied for its interactions with various biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Used in the development of diagnostic agents.
Industry:
- Utilized in the production of dyes and pigments due to its vibrant color.
- Applied in the manufacture of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The diazenyl bridge and quinoline moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
- Benzenesulfonamide,4-[2-(8-hydroxyquinolinyl)diazenyl]-
- Benzenesulfonamide,4-[2-(5-quinolinyl)diazenyl]-
- Benzenesulfonamide,4-[2-(6-hydroxyquinolinyl)diazenyl]-
Uniqueness: Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- is unique due to the specific positioning of the hydroxyl group on the quinoline ring, which influences its chemical reactivity and binding properties. This distinct structure imparts unique properties that differentiate it from other similar compounds, making it valuable for specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
16588-39-9 |
|---|---|
Molekularformel |
C15H12N4O3S |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
4-[(8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H12N4O3S/c16-23(21,22)11-5-3-10(4-6-11)18-19-13-7-8-14(20)15-12(13)2-1-9-17-15/h1-9,20H,(H2,16,21,22) |
InChI-Schlüssel |
JKGWEZMHRXGMLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N |
Löslichkeit |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654146.png)
![3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol](/img/structure/B11654153.png)

![3-methylbutyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11654164.png)
![3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B11654171.png)
![N-(5-chloro-2-methylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11654172.png)


![butyl 4-({(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate](/img/structure/B11654191.png)

![2-[(4-Chlorobenzyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11654204.png)
![ethyl 2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654206.png)
![6,6-Dimethyl-5,7-dinitro-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654216.png)
![5-[(3-Bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11654217.png)
